REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH2:11][CH3:12])=[N:9][N:10]=2)[CH:5]=[CH:6][N:7]=1>CO.[Pt]=O>[ClH:1].[CH2:11]([C:8]1[N:4]2[CH2:5][CH2:6][NH:7][CH2:2][C:3]2=[N:10][N:9]=1)[CH3:12] |f:3.4|
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Name
|
|
Quantity
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2.7 g
|
Type
|
reactant
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Smiles
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ClC=1C=2N(C=CN1)C(=NN2)CC
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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0.4 g
|
Type
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catalyst
|
Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
Filtration through Celite
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Type
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CONCENTRATION
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Details
|
followed by concentration
|
Name
|
|
Type
|
product
|
Smiles
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Cl.C(C)C1=NN=C2N1CCNC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |